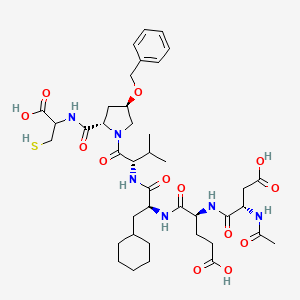

AcAsp-Glu-Cha-Val-Prb-Cys

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de AcAsp-Glu-Cha-Val-Prb-Cys implique plusieurs étapes, chacune nécessitant des conditions de réaction spécifiques. Le processus commence généralement par la protection des groupes fonctionnels pour empêcher les réactions indésirables. Les acides aminés sont ensuite couplés séquentiellement à l'aide de réactifs de couplage peptidique. Le produit final est obtenu après des étapes de déprotection et de purification. Les méthodes de production industrielle peuvent impliquer la synthèse peptidique en phase solide (SPPS) ou la synthèse en phase liquide, en fonction de l'échelle et de la pureté souhaitée .

Analyse Des Réactions Chimiques

AcAsp-Glu-Cha-Val-Prb-Cys subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de ponts disulfures, tandis que la réduction peut entraîner la rupture de ces ponts .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions peptidiques.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement des infections virales et d'autres maladies.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques, telles que la protéase NS3 du virus de l'hépatite C. En se liant à cette enzyme, le composé inhibe son activité, empêchant la réplication du virus. Cette inhibition est obtenue par la formation d'un complexe stable entre le composé et l'enzyme, bloquant le site actif et empêchant la liaison du substrat .

Applications De Recherche Scientifique

AcAsp-Glu-Cha-Val-Prb-Cys has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Medicine: Explored for its therapeutic potential in treating viral infections and other diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of AcAsp-Glu-Cha-Val-Prb-Cys involves its interaction with specific molecular targets, such as the hepatitis C virus NS3 protease. By binding to this enzyme, the compound inhibits its activity, preventing the virus from replicating. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, blocking the active site and preventing substrate binding .

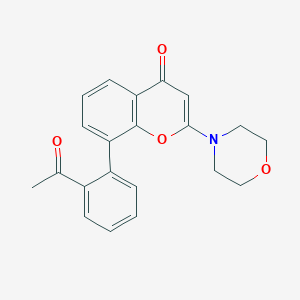

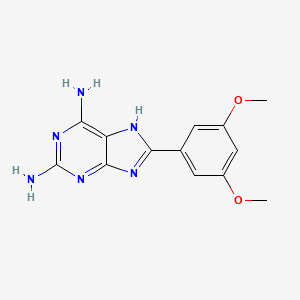

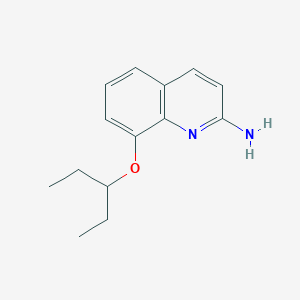

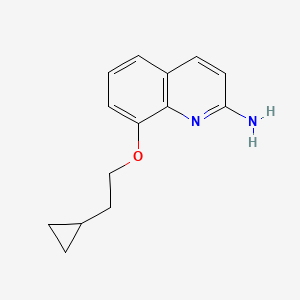

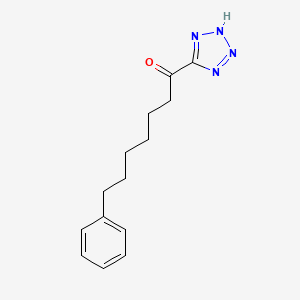

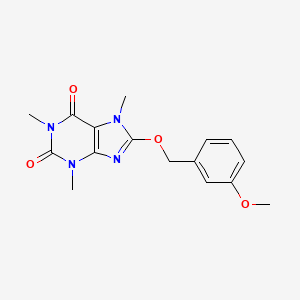

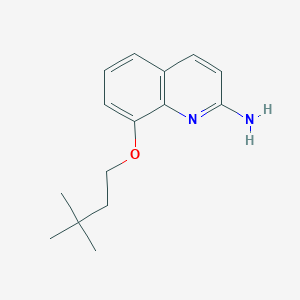

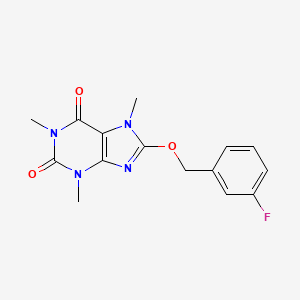

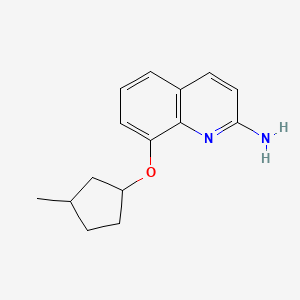

Comparaison Avec Des Composés Similaires

AcAsp-Glu-Cha-Val-Prb-Cys peut être comparé à d'autres composés similaires, tels que :

Analogues de this compound : Ces composés ont des structures similaires mais peuvent différer par un ou plusieurs acides aminés, ce qui entraîne des variations dans leur activité biologique et leurs propriétés chimiques.

Autres inhibiteurs peptidiques : Des composés comme le boceprévir et le télaprévir, qui ciblent également la protéase NS3 du virus de l'hépatite C, peuvent être comparés en termes d'efficacité, de stabilité et de mécanisme d'action.

Propriétés

Formule moléculaire |

C40H58N6O13S |

|---|---|

Poids moléculaire |

863.0 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S,4R)-2-[(1-carboxy-2-sulfanylethyl)carbamoyl]-4-phenylmethoxypyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C40H58N6O13S/c1-22(2)34(39(56)46-19-26(59-20-25-12-8-5-9-13-25)17-31(46)38(55)44-30(21-60)40(57)58)45-37(54)28(16-24-10-6-4-7-11-24)43-35(52)27(14-15-32(48)49)42-36(53)29(18-33(50)51)41-23(3)47/h5,8-9,12-13,22,24,26-31,34,60H,4,6-7,10-11,14-21H2,1-3H3,(H,41,47)(H,42,53)(H,43,52)(H,44,55)(H,45,54)(H,48,49)(H,50,51)(H,57,58)/t26-,27+,28+,29+,30?,31+,34+/m1/s1 |

Clé InChI |

UINXWQSPCZCPNY-MKVQYLHRSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)NC(CS)C(=O)O)OCC2=CC=CC=C2)NC(=O)[C@H](CC3CCCCC3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C |

SMILES canonique |

CC(C)C(C(=O)N1CC(CC1C(=O)NC(CS)C(=O)O)OCC2=CC=CC=C2)NC(=O)C(CC3CCCCC3)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.